molecular formula C15H20N2O3 B5970734 N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide

Cat. No.: B5970734
M. Wt: 276.33 g/mol
InChI Key: PSTWXGNGMFRKBX-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide is a synthetic organic compound characterized by a piperidine ring substituted with a methyl group and an oxo group at specific positions

Properties

IUPAC Name

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17-9-13(7-8-15(17)19)16-14(18)11-20-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTWXGNGMFRKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the methyl and oxo groups at the desired positions on the piperidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with phenylmethoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide
  • N-(1-methyl-6-oxopiperidin-3-yl)-3-(2-methylphenoxy)propanamide
  • N-(1-methyl-6-oxopiperidin-3-yl)-2-(4-methylphenoxy)ethane-1-sulfonamide

Uniqueness

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylmethoxyacetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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